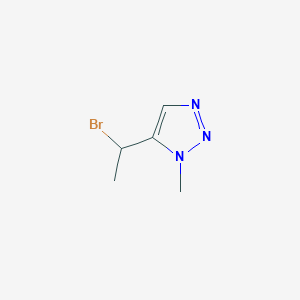
5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole: is an organic compound belonging to the class of triazoles, which are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted triazoles
- Oxidized triazole derivatives
- Reduced ethyl triazoles
Scientific Research Applications
Chemistry: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its stability and ability to interact with biological targets.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents due to the triazole ring’s known bioactivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole exerts its effects is primarily through its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(1-Chloroethyl)-1-methyl-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(1-Iodoethyl)-1-methyl-1H-1,2,3-triazole: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
5-(1-bromoethyl)-1-methyltriazole |
InChI |
InChI=1S/C5H8BrN3/c1-4(6)5-3-7-8-9(5)2/h3-4H,1-2H3 |
InChI Key |
SUMSELQRZNPZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=NN1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















